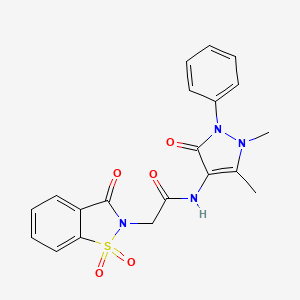
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O5S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Routes and Chemical Properties
The compound under discussion has been explored in various synthetic pathways and for its potential incorporation into heterocyclic compounds, demonstrating its versatility in organic synthesis. A study by Farag et al. (2004) detailed a convenient route to synthesize pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines incorporating the antipyrine moiety, showcasing the compound's utility in creating a diverse range of heterocyclic structures with potential biological activities (Farag, Dawood, & Elmenoufy, 2004).
Molecular Structure and Conformation
Investigations into the molecular structure and conformation of derivatives of the discussed compound reveal insights into their chemical behavior and potential interactions. Narayana et al. (2016) reported that different molecular conformations co-exist in three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, with variations in hydrogen bonding ranging from zero to two dimensions. This study provides a foundational understanding of how such compounds could interact in various chemical environments and potentially in biological systems (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Antimicrobial Activity
The antimicrobial potential of compounds incorporating the chemical structure of interest has been a significant area of research. Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, indicating the potential of such compounds in developing new antimicrobial agents. The study highlighted the chemical versatility and biological relevance of these compounds, suggesting their importance in medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).
Metal Complex Formation
The ability of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide derivatives to form metal complexes has been investigated, revealing their potential in coordination chemistry. Sarhan et al. (2017) synthesized and characterized metal complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol4-ylcarbamothioyl) acetamide], demonstrating the ligand's capacity to engage in octahedral coordination environments with transition metals. This research opens avenues for the compound's application in materials science and catalysis (Sarhan, Lateef, & Waheed, 2017).
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-13-18(20(27)24(22(13)2)14-8-4-3-5-9-14)21-17(25)12-23-19(26)15-10-6-7-11-16(15)30(23,28)29/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUAFMOQSCSFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2773180.png)
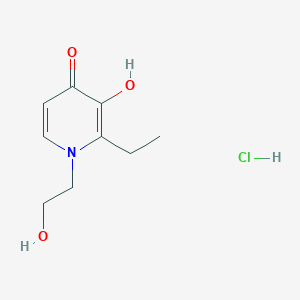


![3-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2773192.png)
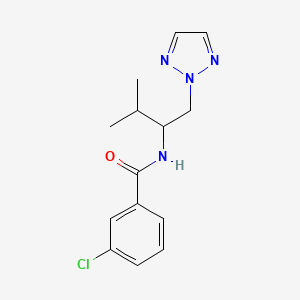
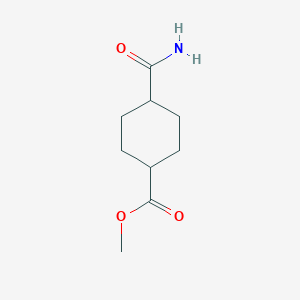
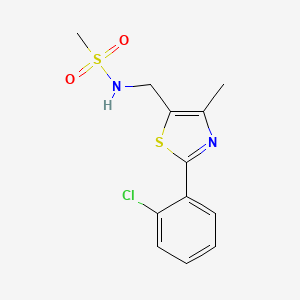
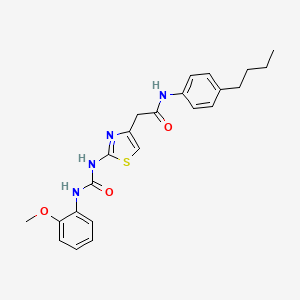

![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)

![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)
![ethyl [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2773203.png)